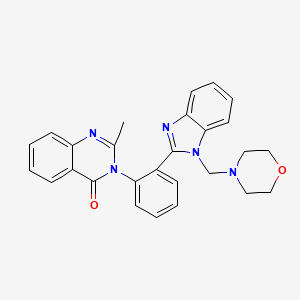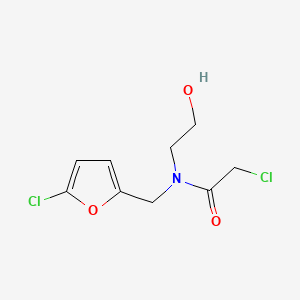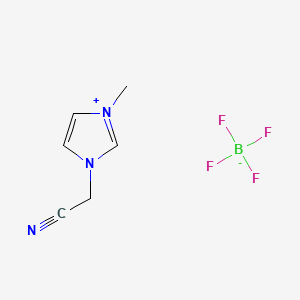
2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts It features a 3-methylimidazolium cation and a tetrafluoroborate anion
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylimidazole as the starting material.
Reaction Steps: The 3-methylimidazole is first alkylated using an appropriate alkylating agent to introduce the acetonitrile group. This is followed by the addition of tetrafluoroboric acid to form the final compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis, and temperatures are maintained at a range suitable for the reagents used.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors that can handle large volumes of reagents.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Alkylating agents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of nitro compounds, aldehydes, and carboxylic acids.
Reduction Products: Reduction reactions can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield alkylated or acylated derivatives of the imidazole ring.
科学研究应用
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: It serves as a probe in biological studies to investigate cellular processes and interactions. Medicine: Industry: It is utilized in the production of advanced materials, such as ionic liquids and electrolytes for batteries.
作用机制
The mechanism by which 2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The imidazolium cation can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The tetrafluoroborate anion can influence the stability and solubility of the compound in various environments.
相似化合物的比较
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound is structurally similar but contains a hydroxyethyl group instead of an acetonitrile group.
3-Methylimidazole: A simpler compound without the acetonitrile and tetrafluoroborate groups.
1-ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with an ethyl group instead of a methyl group.
Uniqueness: The presence of the acetonitrile group in 2-(3-Methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate provides unique chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific applications where the acetonitrile group is advantageous.
属性
分子式 |
C6H8BF4N3 |
|---|---|
分子量 |
208.96 g/mol |
IUPAC 名称 |
2-(3-methylimidazol-3-ium-1-yl)acetonitrile;tetrafluoroborate |
InChI |
InChI=1S/C6H8N3.BF4/c1-8-4-5-9(6-8)3-2-7;2-1(3,4)5/h4-6H,3H2,1H3;/q+1;-1 |
InChI 键 |
QVXBRXCPWSFTPG-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


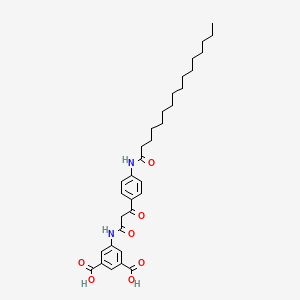
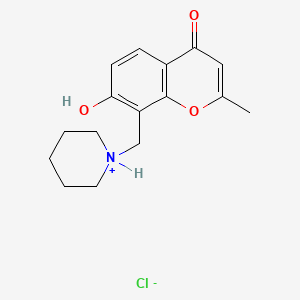
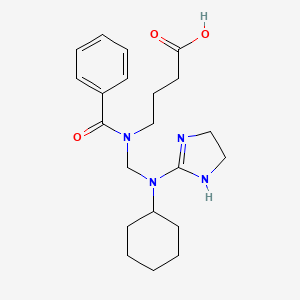
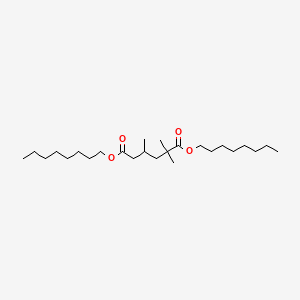
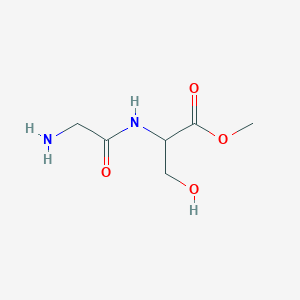
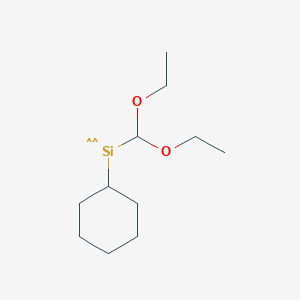

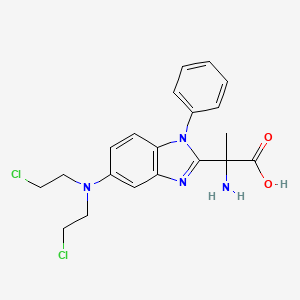
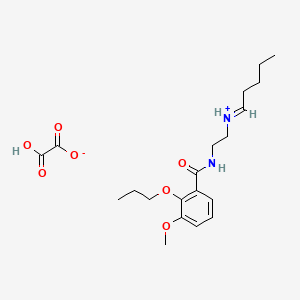
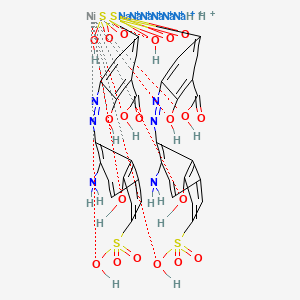
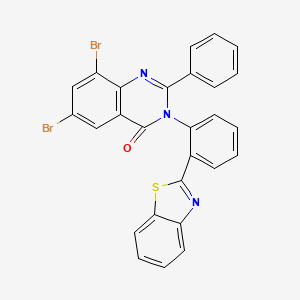
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
